1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909319-32-9 . It has a molecular weight of 253.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of fluorous amines, including cyclopropane derivatives, have been explored for their potential in effecting heat-facilitated resolution of racemic acids through diastereomeric salt formation. Such compounds exhibit unique solubility patterns and circular dichroism spectra, suggesting their applicability in chiral resolution techniques (Szabó et al., 2006).
Electronic Coupling and Charge Transfer
- Research on ruthenium complexes bridged through a phenyl unit to an amine shows the reversal of charge transfer direction, indicating the potential for electronic applications and the study of electron transfer mechanisms (Tang et al., 2013).
Metal-Free Reduction
- The metal-free reduction of secondary and tertiary N-phenyl amides by catalysis demonstrates functional group tolerance, providing a mild and efficient approach to amine synthesis (Chadwick et al., 2014).
Cyclopropanation Techniques
- Copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles offers a strategic approach for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, essential in medicinal chemistry (Derosa et al., 2018).
Intramolecular Amination
- The intramolecular amination of nonclassical cyclopropylmethyl cation explores the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives, revealing pathways for creating complex cyclobutane-based molecules (Skvorcova et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBOGGHFIGNRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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